molecular formula C13H17N3O3S B4647365 3-({2-[(Phenylcarbamothioyl)amino]ethyl}carbamoyl)propanoic acid

3-({2-[(Phenylcarbamothioyl)amino]ethyl}carbamoyl)propanoic acid

Cat. No.: B4647365
M. Wt: 295.36 g/mol
InChI Key: ZFMDCCPUFKKSOE-UHFFFAOYSA-N
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Description

3-({2-[(Phenylcarbamothioyl)amino]ethyl}carbamoyl)propanoic acid is an organic compound with a complex structure that includes a phenyl group, a carbamothioyl group, and a propanoic acid moiety

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound . If this compound is biologically active, its mechanism could depend on a variety of factors, including its interactions with biological macromolecules .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to predict its potential hazards . As with any chemical, safe handling practices should be followed to minimize risk .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(Phenylcarbamothioyl)amino]ethyl}carbamoyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a phenyl isothiocyanate with an ethylenediamine derivative, followed by acylation with a propanoic acid derivative. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(Phenylcarbamothioyl)amino]ethyl}carbamoyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the carbamothioyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-({2-[(Phenylcarbamothioyl)amino]ethyl}carbamoyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Aminoethyl)carbamoyl]propanoic acid
  • 3-[(2-Phenylethyl)carbamoyl]propanoic acid
  • 3-[(2-Methylcarbamothioyl)amino]ethylcarbamoyl]propanoic acid

Uniqueness

3-({2-[(Phenylcarbamothioyl)amino]ethyl}carbamoyl)propanoic acid is unique due to the presence of the phenylcarbamothioyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

4-oxo-4-[2-(phenylcarbamothioylamino)ethylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c17-11(6-7-12(18)19)14-8-9-15-13(20)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,18,19)(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMDCCPUFKKSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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